1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one
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Overview
Description
1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one is a heterocyclic compound that features a thiazine ring. Thiazine derivatives are known for their diverse biological activities and are often explored for their potential in medicinal chemistry .
Mechanism of Action
Target of Action
For instance, some thiazine derivatives have been identified as inhibitors of Trypanosoma brucei 427 , and others have been found to inhibit factor IXa . These targets play crucial roles in parasitic infections and blood coagulation, respectively.
Mode of Action
Thiazine derivatives are known to interact with their targets in a variety of ways, often leading to inhibition of the target’s function . The specific changes resulting from this interaction would depend on the nature of the target and the specific derivative .
Biochemical Pathways
These could potentially include pathways related to parasitic infections and blood coagulation, among others .
Result of Action
Given the potential targets of thiazine derivatives, the effects could potentially include the inhibition of parasitic infections and modulation of blood coagulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one typically involves the cyclization of chalcones with diphenylthiourea in ethanol, using potassium hydroxide and a few drops of piperidine as a catalyst . This method is efficient and yields the desired thiazine derivative under mild conditions.
Industrial Production Methods: Industrial production methods for thiazine derivatives often involve green synthesis techniques to minimize environmental impact. These methods include solvent-free conditions and the use of eco-friendly catalysts .
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides using iodine.
Reduction: Reduction reactions can convert the thiazine ring to its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazine ring.
Common Reagents and Conditions:
Oxidation: Iodine in the presence of trifluoroacetic acid.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Thiocarbonyl derivatives.
Reduction: Dihydrothiazine derivatives.
Substitution: Various substituted thiazine derivatives.
Scientific Research Applications
1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one has several applications in scientific research:
Comparison with Similar Compounds
Thiazine Derivatives: Compounds such as 3,6-diaryl-5-mercaptoperhydro-2-thioxo-1,3-thiazin-5-ones.
Benzothiazine Derivatives: Compounds like 6-methyl-benzothiazol-2-yl-phenyl-amine.
Uniqueness: 1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one is unique due to its specific substitution pattern on the thiazine ring, which imparts distinct biological activities and chemical reactivity compared to other thiazine derivatives .
Properties
IUPAC Name |
1-[4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-9(15)10-3-5-11(6-4-10)14-12-13-7-2-8-16-12/h3-6H,2,7-8H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTABGNRIOKVTMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NCCCS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49676508 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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